c-Met-IN-13

c-Met inhibitor kinase assay potency

c-Met-IN-13 (CAS: 2377724-93-9) is a potent small molecule inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 2.43 nM. It belongs to a class of ATP-competitive inhibitors designed to block c-Met signaling pathways that are frequently dysregulated in various cancers.

Molecular Formula C30H28F2N2O6
Molecular Weight 550.5 g/mol
Cat. No. B12404531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-13
Molecular FormulaC30H28F2N2O6
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC1=CC(=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)F)OC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C30H28F2N2O6/c1-30(2,3)27(40-29(36)17-6-8-18(31)9-7-17)28(35)34-19-10-11-24(21(32)14-19)39-23-12-13-33-22-16-26(38-5)25(37-4)15-20(22)23/h6-16,27H,1-5H3,(H,34,35)
InChIKeyFVPYEAORCOKOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Met-IN-13: A Potent and Selective c-Met Inhibitor for Targeted Cancer Research


c-Met-IN-13 (CAS: 2377724-93-9) is a potent small molecule inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 2.43 nM . It belongs to a class of ATP-competitive inhibitors designed to block c-Met signaling pathways that are frequently dysregulated in various cancers [1]. The compound demonstrates significant cytotoxicity and anti-proliferative activity in a concentration- and time-dependent manner against cancer cell lines, establishing its utility as a valuable research tool for studying c-Met-dependent oncogenesis [2].

c-Met-IN-13: Why Off-the-Shelf Substitutions Risk Experimental Inconsistency


The c-Met inhibitor landscape is characterized by significant variability in kinase selectivity, potency, and cellular activity, making direct substitution of one analog for another a major source of experimental irreproducibility. Compounds within the same structural class can exhibit divergent off-target profiles, with some acting as highly selective c-Met agents while others promiscuously inhibit VEGFR2, AXL, or FLT3 at similar concentrations . This selectivity divergence can confound interpretation of phenotype data and lead to false conclusions about c-Met dependency. Furthermore, even inhibitors with comparable biochemical IC50 values may display vastly different cellular potency due to variations in cell permeability, intracellular retention, or protein binding . Therefore, selecting a specific, well-characterized tool compound with validated quantitative selectivity data is essential for generating reliable and reproducible scientific results.

c-Met-IN-13: Quantitative Differentiation from Peer c-Met Inhibitors


c-Met-IN-13 Exhibits Superior Biochemical Potency Compared to First-Generation c-Met Inhibitors

c-Met-IN-13 inhibits the c-Met kinase with an IC50 of 2.43 nM, representing a potency improvement over earlier tool compounds such as PHA-665752 (IC50 = 9 nM) and SU11274 (IC50 = 67 nM) . This approximately 3.7-fold increase in biochemical activity relative to PHA-665752 translates to a lower required working concentration in kinase assays, potentially reducing off-target effects mediated by non-specific compound interactions at higher doses [1].

c-Met inhibitor kinase assay potency

c-Met-IN-13's Unique Kinase Selectivity Profile: A Balanced Inhibitor for c-Met-Driven Signaling Studies

c-Met-IN-13 exhibits a defined selectivity window against a panel of tyrosine kinases. It shows significantly weaker inhibition of VEGFR-2 (IC50 = 295 nM) and FLT-4 (IC50 = 540 nM) compared to c-Met (2.43 nM), yielding a >121-fold selectivity margin [1]. This profile distinguishes it from multi-kinase inhibitors like BMS-794833, which potently inhibits both c-Met (1.7 nM) and VEGFR2 (15 nM) with only a 9-fold window . Conversely, it is less selective than ultra-selective agents like Capmatinib (IC50 = 0.13 nM for c-Met, >10,000-fold selectivity) . This intermediate selectivity allows researchers to investigate c-Met function with a defined, quantifiable potential for VEGFR2 engagement, a feature not available with either highly promiscuous or ultra-selective tools.

kinase selectivity off-target c-Met VEGFR2

c-Met-IN-13 Demonstrates Potent Antiproliferative Activity Across Diverse Cancer Cell Lines

c-Met-IN-13 potently inhibits the proliferation of multiple cancer cell lines with distinct genetic backgrounds. It achieves IC50 values of 0.14 µM in H460 (non-small cell lung cancer), 0.20 µM in HT-29 (colorectal adenocarcinoma), and 0.26 µM in MKN-45 (gastric carcinoma) [1]. This cellular potency profile, particularly its activity in the MET-amplified MKN-45 gastric cancer model, demonstrates its capacity to effectively engage c-Met signaling within a cellular context and elicit a functional anti-cancer response. The compound's activity is both concentration- and time-dependent, confirming an on-target mechanism of action rather than non-specific cytotoxicity [2].

cytotoxicity cancer cell line antiproliferative H460 HT-29 MKN-45

c-Met-IN-13 Offers a Distinct Kinase Inhibition Fingerprint Compared to Other c-Met Agents

Beyond c-Met, c-Met-IN-13 displays quantifiable inhibitory activity against a narrow set of kinases. It inhibits c-kit (IC50 = 4.42 nM), Flt-3 (6.15 nM), and Ron (18.64 nM) with single-digit to low double-digit nanomolar potency [1]. This specific 'fingerprint' of secondary targets is distinct from other c-Met inhibitors. For example, cabozantinib is a potent VEGFR2 inhibitor (IC50 = 0.035 nM) , while crizotinib is a potent ALK and ROS1 inhibitor . This unique spectrum of activity means that cellular phenotypes observed with c-Met-IN-13 cannot be directly extrapolated to or replaced by other c-Met inhibitors without extensive re-validation, as each compound will elicit a distinct combination of on- and off-target signaling perturbations.

kinase panel c-kit Flt-3 Ron off-target profiling

c-Met-IN-13: Recommended Research and Industrial Use Cases Based on Validated Performance


Investigating c-Met-Driven Oncogenic Signaling in Gastric and Colorectal Cancer Models

c-Met-IN-13's potent antiproliferative activity in MKN-45 gastric carcinoma and HT-29 colorectal adenocarcinoma cells makes it an ideal tool compound for dissecting c-Met-dependent growth and survival pathways in these disease models [1]. Its well-defined biochemical potency and selectivity profile enable researchers to confidently link observed phenotypic changes to c-Met inhibition, while its defined secondary kinase fingerprint allows for appropriate interpretation of potential off-target contributions [2].

Calibrating Kinase Assay Panels and Establishing Selectivity Benchmarks

The unique selectivity profile of c-Met-IN-13, with its quantifiable activity against c-kit, Flt-3, and Ron alongside a >100-fold window over VEGFR2, makes it an excellent reference compound for calibrating kinase selectivity assays [1]. It serves as a valuable 'middle-ground' control, representing a class of moderately selective c-Met inhibitors distinct from both promiscuous multi-kinase agents and ultra-selective clinical candidates [2]. This allows for more nuanced benchmarking of novel c-Met inhibitors during lead optimization.

In Vitro Studies Requiring Lower Compound Concentrations to Mitigate Solvent Artifacts

Given its high biochemical potency (IC50 = 2.43 nM), c-Met-IN-13 can be used at lower working concentrations compared to less potent tool compounds like PHA-665752 (IC50 = 9 nM) [1][2]. This reduces the volume of DMSO or other solvents required in cell culture media, thereby minimizing solvent-induced cellular stress and confounding effects on experimental readouts, particularly in long-term proliferation or sensitive primary cell assays.

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